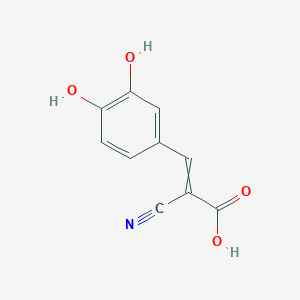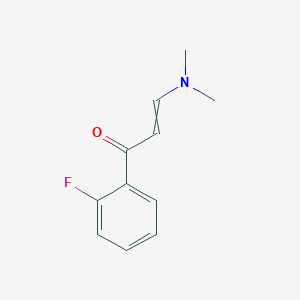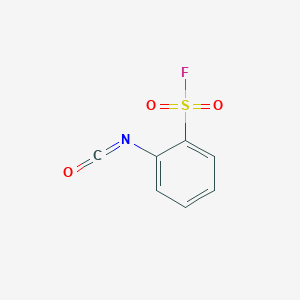
2-isocyanato-Benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isocyanato-Benzenesulfonyl fluoride is a chemical compound known for its unique reactivity and stability. It belongs to the class of sulfonyl fluorides, which are characterized by the presence of a sulfonyl group (R-SO2) bonded to a fluorine atom. This compound has garnered significant attention in various fields of scientific research due to its versatile applications and distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyanatobenzene-1-sulfonyl fluoride typically involves the reaction of 2-isocyanatobenzenesulfonyl chloride with a fluoride source. One common method is the chlorine-fluorine exchange reaction, where the sulfonyl chloride is treated with potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in an aqueous solution . This reaction is often carried out under mild conditions, making it efficient and practical for laboratory-scale synthesis.
Industrial Production Methods: In industrial settings, the production of sulfonyl fluorides, including 2-isocyanatobenzene-1-sulfonyl fluoride, can be achieved through more scalable processes. One such method involves the use of phase transfer catalysts, such as 18-crown-6-ether, in combination with potassium fluoride in acetonitrile . This approach enhances the efficiency of the chlorine-fluorine exchange reaction and allows for the production of larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-isocyanato-Benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides and sulfonates.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, resulting in the formation of β-alkynyl-fluorosulfonylalkanes.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Phase transfer catalysts, such as 18-crown-6-ether, are often employed to enhance reaction efficiency.
Solvents: Acetonitrile and ethyl acetate are frequently used solvents in these reactions.
Major Products:
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonates: Result from reactions with alcohols and thiols.
β-Alkynyl-fluorosulfonylalkanes: Produced via addition reactions with alkynes.
Scientific Research Applications
2-isocyanato-Benzenesulfonyl fluoride has found widespread applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: The compound serves as a covalent probe for studying enzyme activity and protein interactions.
Medicine: It is utilized in the development of protease inhibitors and other pharmaceutical agents.
Industry: The compound is employed in the production of functional materials and polymers.
Mechanism of Action
The mechanism of action of 2-isocyanatobenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, lysine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making the compound valuable in chemical biology and drug discovery.
Comparison with Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
Sulfuryl Fluoride: Utilized in various synthetic applications.
Uniqueness: 2-isocyanato-Benzenesulfonyl fluoride stands out due to its unique combination of an isocyanate group and a sulfonyl fluoride group. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its utility as a versatile reagent in scientific research.
Properties
CAS No. |
59651-55-7 |
|---|---|
Molecular Formula |
C7H4FNO3S |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-isocyanatobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H4FNO3S/c8-13(11,12)7-4-2-1-3-6(7)9-5-10/h1-4H |
InChI Key |
AMXHXAYTEADATR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


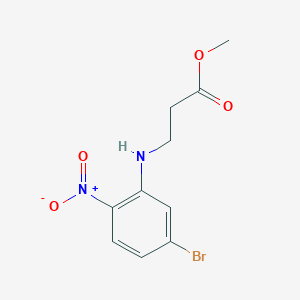
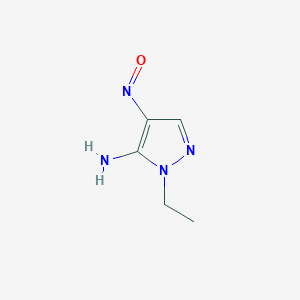
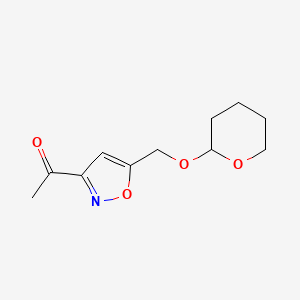
![2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B8776503.png)
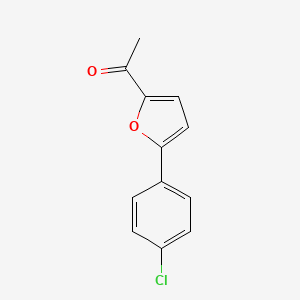
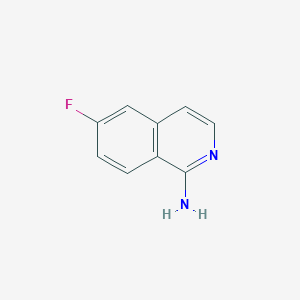
![8-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8776535.png)
![methyl({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine](/img/structure/B8776543.png)
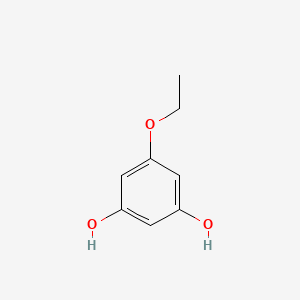
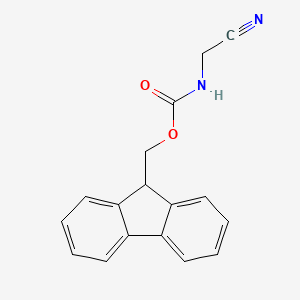
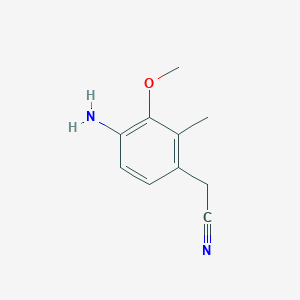
![N1-Methyl-N2-[2-(methylamino)ethyl]-1,2-ethanediamine](/img/structure/B8776565.png)
